

physical and chemical properties of N-Trimethylsilyl-N,N'-diphenylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Trimethylsilyl-N,N'-diphenylurea*

Cat. No.: B072618

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An In-depth Technical Guide to N-Trimethylsilyl-N,N'-diphenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-Trimethylsilyl-N,N'-diphenylurea**, a silylated urea derivative of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a broader context for its expected properties and reactivity.

Core Properties

N-Trimethylsilyl-N,N'-diphenylurea, also known by its IUPAC name 1,3-diphenyl-1-(trimethylsilyl)urea, is an organosilicon compound incorporating a urea backbone. The presence of the trimethylsilyl group significantly influences its chemical reactivity and physical characteristics compared to its parent compound, N,N'-diphenylurea.

Table 1: Physical and Chemical Properties of **N-Trimethylsilyl-N,N'-diphenylurea** and Related Compounds

Property	N-Trimethylsilyl-N,N'-diphenylurea	N,N'-Diphenylurea (for comparison)	N-Methyl-N',N'-diphenylurea (for comparison)
CAS Number	1154-84-3[1]	102-07-8[2]	13114-72-2[3]
Molecular Formula	C16H20N2OSi[1]	C13H12N2O[2]	C14H14N2O[3]
Molecular Weight	284.43 g/mol [1]	212.25 g/mol [2]	226.27 g/mol [3]
Melting Point	Data not available	239-241 °C[2]	172-174 °C
Boiling Point	Data not available	262 °C[2]	397-401 °F (decomposes)[3]
Solubility	Data not available	Soluble in pyridine (50 mg/mL)	Less than 1 mg/mL at 70 °F[3]

Synthesis and Reactivity

The synthesis of silylated ureas like **N-Trimethylsilyl-N,N'-diphenylurea** typically involves the reaction of a corresponding urea with a silylating agent. A general approach involves the reaction of silylamines with carbon dioxide, which proceeds through a silylcarbamate intermediate. This method offers a versatile route to various substituted ureas.[4][5]

Experimental Protocol: General Synthesis of N,N'-Disubstituted Ureas from Silylamines and CO₂

This protocol is a representative method for the synthesis of substituted ureas and can be adapted for the synthesis of **N-Trimethylsilyl-N,N'-diphenylurea**.

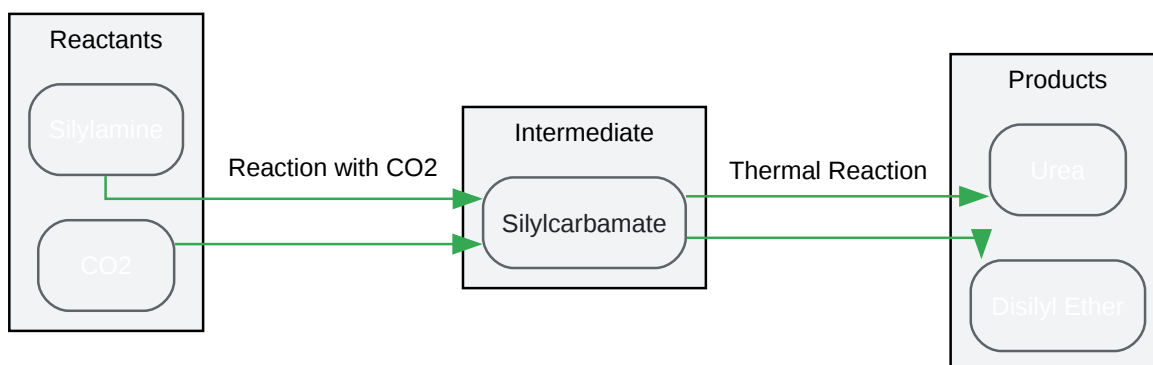
Materials:

- N-silylated amine (e.g., N-(trimethylsilyl)aniline)
- Carbon Dioxide (gas)
- Anhydrous toluene or pyridine
- Reaction vessel equipped with a magnetic stirrer and gas inlet

Procedure:

- In a dry reaction vessel under an inert atmosphere, dissolve the N-silylated amine in anhydrous toluene or pyridine.
- Pressurize the vessel with carbon dioxide gas (typically 1-5 atm).
- Heat the reaction mixture to 120 °C and stir for the required reaction time (monitor by TLC or GC).
- Upon completion, cool the reaction to room temperature and carefully vent the CO₂ pressure.
- The resulting mixture contains the desired urea and a disilyl ether byproduct.
- Purify the product by column chromatography on silica gel using an appropriate eluent system.

Diagram 1: General Synthesis of Silylated Ureas

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Caption: A generalized workflow for the synthesis of urea derivatives from silylamines and carbon dioxide.

Analytical Characterization

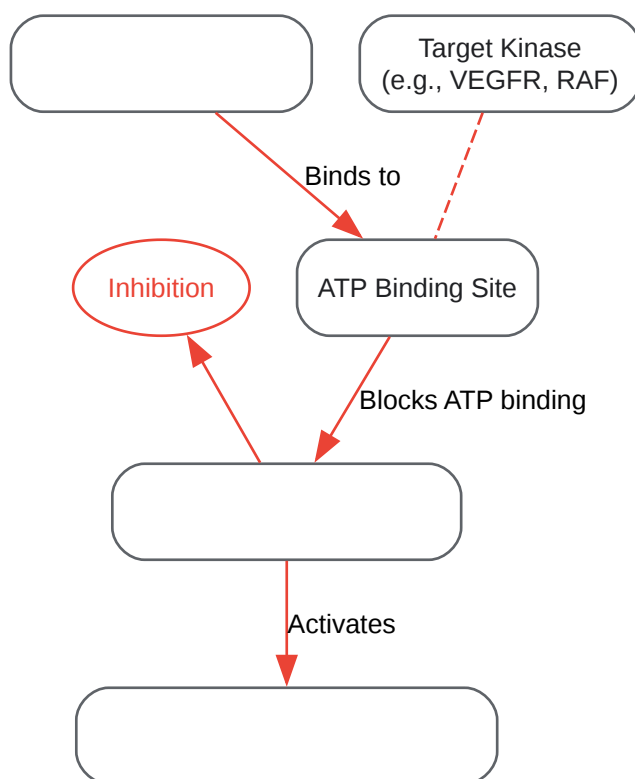
The structural confirmation of **N-Trimethylsilyl-N,N'-diphenylurea** would typically involve a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include resonances for the trimethylsilyl protons (a sharp singlet around 0 ppm) and aromatic protons from the two phenyl groups.
 - ^{13}C NMR: Signals would be anticipated for the carbonyl carbon of the urea, the carbons of the phenyl rings, and the methyl carbons of the trimethylsilyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the urea group and bands associated with the Si-C and Si-CH₃ bonds of the trimethylsilyl group.
- Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trimethylsilyl group or fragments of the phenylurea backbone.

Potential Applications in Drug Development

Urea derivatives are a significant class of compounds in medicinal chemistry, with many approved drugs containing this functional group.^[3] The N,N'-diarylurea scaffold, in particular, is a key pharmacophore in a number of kinase inhibitors used in cancer therapy.^[6] The introduction of a trimethylsilyl group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While specific applications for **N-Trimethylsilyl-N,N'-diphenylurea** in drug development are not yet established, its structural similarity to known bioactive molecules suggests potential for further investigation.

Diagram 2: Potential Role of Urea Derivatives in Kinase Inhibition



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Caption: A simplified signaling pathway illustrating the inhibitory action of diaryl urea derivatives on kinases.

Safety and Handling

Specific safety data for **N-Trimethylsilyl-N,N'-diphenylurea** is not readily available. However, based on the safety information for the related compound N,N'-diphenylurea, it should be handled with care in a well-ventilated area.^[7] Personal protective equipment, including gloves and safety glasses, is recommended.^[7] It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

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- To cite this document: BenchChem. [physical and chemical properties of N-Trimethylsilyl-N,N'-diphenylurea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072618#physical-and-chemical-properties-of-n-trimethylsilyl-n-n-diphenylurea]

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